3'-Amino-3'-deoxyadenosine
Overview
Description
3’-Amino-3’-deoxyadenosine is a nucleoside analog that has garnered significant interest due to its unique biochemical properties and potential applications in various fields. This compound is structurally similar to adenosine but lacks a hydroxyl group at the 3’ position of the ribose sugar, which is replaced by an amino group. This modification imparts distinct chemical and biological characteristics to the molecule.
Mechanism of Action
Target of Action
It’s known that this compound has shown significant activity against certain types of cancer cells .
Mode of Action
It’s known that the compound has been observed to inhibit mitosis of meristematic cells . This suggests that it may interfere with cell division, which is a common target for many anticancer drugs.
Biochemical Pathways
It’s known that the compound has a structural resemblance to the aminonucleoside of puromycin, a potent nephrotoxic compound, and to 3’-deoxyadenosine (cordycepin), a nucleoside antibiotic isolated from the culture filtrate of cordyceps militaris . This suggests that it may interact with similar biochemical pathways as these compounds.
Pharmacokinetics
It’s known that the compound shows significant activity when administered intraperitoneally .
Result of Action
The result of Spalgomycin’s action is an increased survival time of mice bearing certain types of cancer, such as Gardner lymphosarcoma . This suggests that the compound has a cytostatic effect, inhibiting the growth and proliferation of cancer cells.
Action Environment
It’s known that the compound’s antitumor activity varies depending on the route of administration .
Biochemical Analysis
Biochemical Properties
3’-Amino-3’-deoxyadenosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The presence of the amino group at the 3’ position inhibits the activity of adenosine deaminase, leading to the accumulation of 3’-Amino-3’-deoxyadenosine . Additionally, 3’-Amino-3’-deoxyadenosine has been shown to inhibit RNA polymerase, thereby affecting RNA synthesis . This compound also interacts with various nucleic acid polymerases, which incorporate it into growing polynucleotide chains, leading to chain termination .
Cellular Effects
3’-Amino-3’-deoxyadenosine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the growth of several types of tumor cells, including ascites tumor cells and adenocarcinoma cells . The compound interferes with nucleic acid synthesis, leading to the inhibition of cell proliferation . In addition, 3’-Amino-3’-deoxyadenosine affects cell signaling pathways by inhibiting the activity of adenosine receptors, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The compound also influences gene expression by incorporating into RNA and DNA, leading to the termination of nucleic acid synthesis .
Molecular Mechanism
The molecular mechanism of action of 3’-Amino-3’-deoxyadenosine involves several key interactions at the molecular level. The compound binds to adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 3’-Amino-3’-deoxyadenosine is incorporated into growing polynucleotide chains by nucleic acid polymerases, leading to chain termination . This incorporation prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound also inhibits the activity of adenosine deaminase, leading to the accumulation of adenosine and its analogs, which further affects cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-3’-deoxyadenosine have been observed to change over time. The compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3’-Amino-3’-deoxyadenosine can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of nucleic acid synthesis and cell proliferation . In in vitro studies, the compound has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days .
Dosage Effects in Animal Models
The effects of 3’-Amino-3’-deoxyadenosine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong survival in mice bearing ascites tumors . At higher doses, 3’-Amino-3’-deoxyadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired therapeutic effects while minimizing adverse effects. Threshold effects have been observed, with significant antitumor activity at doses as low as 72 µg/mouse.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Amino-3’-deoxyadenosine can be synthesized through several chemical routes. One common method involves the partial synthesis from adenosine. The process typically includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group, such as a silyl or acyl group.
Selective deoxygenation: The 3’-hydroxyl group is selectively deoxygenated to form 3’-deoxyadenosine.
Amination: The 3’-deoxyadenosine is then subjected to amination reactions to introduce the amino group at the 3’ position, resulting in 3’-amino-3’-deoxyadenosine
Industrial Production Methods
Industrial production of 3’-amino-3’-deoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Enzymatic methods have also been explored for the efficient and economical production of this compound .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-3’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of 3’-amino-3’-deoxyadenosine, such as oxo derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
3’-Amino-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its role in inhibiting nucleic acid synthesis and its potential as a chain terminator in polynucleotide synthesis.
Medicine: It has shown antitumor activity and is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine (Cordycepin): Lacks the 3’-hydroxyl group but does not have an amino group.
Puromycin Aminonucleoside: Contains an amino group but has a different structure and biological activity.
Gougerotin: Another aminonucleoside with distinct biological properties .
Uniqueness
3’-Amino-3’-deoxyadenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPUOKUEKVHIL-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-55-4 | |
Record name | 3′-Amino-3′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Amino-3'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?
A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]
Q2: Does 3'-AmA affect normal cells and transformed cells differently?
A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.
Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?
A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.
Q4: Is there any available spectroscopic data for 3'-AmA?
A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.
Q5: Is there information available regarding the stability of 3'-AmA under different conditions?
A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.
Q6: How do structural modifications of 3'-AmA affect its biological activity?
A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []
Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?
A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.
Q8: Has 3'-AmA been investigated for its antiviral activity?
A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []
Q9: What in vitro models have been used to study the activity of 3'-AmA?
A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:
- Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]
- Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []
- Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []
Q10: Have computational methods been used to study 3'-AmA?
A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).
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